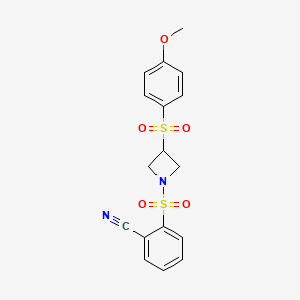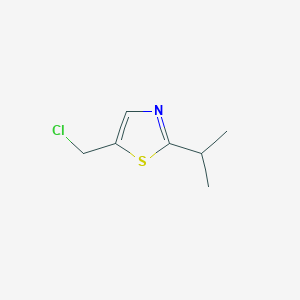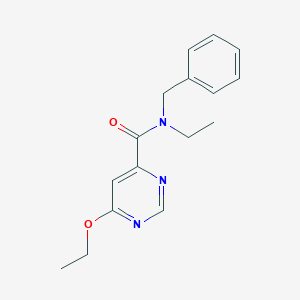![molecular formula C27H26ClN3OS B2561375 3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one CAS No. 689228-01-1](/img/structure/B2561375.png)
3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one is a novel quinazolinone derivative that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Structural Analysis
One study details the synthesis of a novel compound structurally similar to 3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one, focusing on the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound. The research thoroughly examines the crystal structure using X-ray crystallography and explores molecular geometry, hyperpolarizability, electrostatic potential, and vibrational analysis using density functional theory (DFT). This comprehensive analysis provides insights into the molecular interactions and stability of the compound, highlighting its potential for further scientific applications (Fatma et al., 2017).
Photophysical Properties
Another study investigates the photophysical properties of new rhenium tricarbonyl complexes derived from bidentate heterocyclic N-N ligands, which share some structural similarities with the compound . The research combines experimental and computational methods to study the optical properties and electronic structure of these complexes, shedding light on their potential applications in materials science and photophysics (Albertino et al., 2007).
Luminescent Properties and Electron Transfer
Research on novel piperazine substituted naphthalimide compounds, which are structurally related, highlights their luminescent properties and photo-induced electron transfer capabilities. The study examines fluorescence spectra and the effects of pH on fluorescence quantum yields, offering potential applications in the development of pH probes and understanding electron transfer mechanisms (Gan et al., 2003).
Potential Antimicrobial Agents
A study focusing on the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrates the bioactive potential of compounds structurally related to 3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one. This research investigates the antibacterial and antifungal activities of these compounds, indicating their potential use in developing new antimicrobial therapies (Desai et al., 2007).
properties
IUPAC Name |
3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3OS/c28-22-11-7-10-21(16-22)19-33-27-29-25-13-12-23(30-14-5-2-6-15-30)17-24(25)26(32)31(27)18-20-8-3-1-4-9-20/h1,3-4,7-13,16-17H,2,5-6,14-15,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIFSSUXUIQLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
![3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2561295.png)

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)
![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)






![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)